Methyl 2-((4-amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-yl)sulfonyl)acetate
Overview
Description
Methyl 2-((4-amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-yl)sulfonyl)acetate is a complex organic compound that features a pyrimidine and pyridine ring system
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis of novel molecules as inhibitors of ns5b in potential treatment of hepatitis c .
Mode of Action
It’s worth noting that the compound contains a trifluoromethylpyridine (tfmp) moiety , which is known to contribute unique physicochemical properties that can influence the compound’s interaction with its targets .
Biochemical Pathways
Compounds with similar structures have been involved in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Pharmacokinetics
The presence of fluorine in the compound could potentially influence its pharmacokinetic properties, as fluorine-containing compounds are known to have improved physical, biological, and environmental properties .
Result of Action
Compounds with similar structures have been used in the synthesis of novel molecules as inhibitors of ns5b in potential treatment of hepatitis c , suggesting potential antiviral activity.
Action Environment
The compound’s trifluoromethyl group could potentially enhance its stability and efficacy, as trifluoromethyl-containing compounds are known to have improved physical, biological, and environmental properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((4-amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-yl)sulfonyl)acetate typically involves multiple steps:
Formation of the Pyrimidine Ring: This can be achieved through the reaction of appropriate amines with diethyl malonate under basic conditions, followed by cyclization.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a chlorinated pyridine derivative reacts with the amino group on the pyrimidine ring.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitro groups (if formed) or the sulfonyl group, converting them to amines or thiols, respectively.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and trifluoromethyl groups on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Methyl 2-((4-amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-yl)sulfonyl)acetate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of antiviral and anticancer agents.
Agrochemicals: The compound is explored for its herbicidal and pesticidal properties.
Biological Studies: It serves as a tool in studying enzyme inhibition and receptor binding due to its unique structural features.
Material Science: The compound’s stability and reactivity make it a candidate for developing new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((4-amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-yl)acetate: Lacks the sulfonyl group, which may affect its reactivity and biological activity.
Methyl 2-((4-amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-yl)sulfonyl)propanoate: Similar structure but with a propanoate ester instead of an acetate, potentially altering its pharmacokinetic properties.
Uniqueness
The presence of both the sulfonyl and trifluoromethyl groups in Methyl 2-((4-amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-yl)sulfonyl)acetate imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-[4-amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-yl]sulfonylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N4O4S/c1-25-9(22)5-26(23,24)12-20-4-7(11(18)21-12)10-8(14)2-6(3-19-10)13(15,16)17/h2-4H,5H2,1H3,(H2,18,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDGDYBWFHXRDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1=NC=C(C(=N1)N)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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